nAChR Affinity vs. Positional Isomer
Methyl 6-amino-2-chloronicotinate (CAS 1004294-64-7) exhibits a binding constant (Ki) of 3 nM for the nicotinic acetylcholine receptor (nAChR) [1]. In contrast, its positional isomer, methyl 2-amino-6-chloronicotinate (CAS 849805-25-0), shows a significantly weaker affinity with a Ki of 327 nM for a related nicotinic acid receptor, representing a >100-fold difference in target engagement potency [2].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3 nM |
| Comparator Or Baseline | Methyl 2-amino-6-chloronicotinate (Ki = 327 nM) |
| Quantified Difference | 109-fold higher potency for the 6-amino-2-chloro isomer |
| Conditions | Binding assay on nAChR vs. related nicotinic acid receptor (human HCA2) |
Why This Matters
This >100-fold difference in binding affinity demonstrates that the precise positioning of the amino and chloro substituents on the pyridine ring dramatically alters biological activity, making the correct isomer critical for any project targeting nAChRs.
- [1] BindingDB. (n.d.). BDBM50257548 / CHEMBL4104081: Binding affinity to human metabotropic glutamate receptor 2. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50022066 / CHEMBL3299113: Displacement of [3H]-nicotinic acid from recombinant human HCA2 receptor. Retrieved from bindingdb.org. View Source
